Chromium;gold

Semiconductor Detector Electrodes Thin-Film Adhesion Thermal Stability

AuCr thin-film metallization systems address critical adhesion and reliability failures in microcircuits, RF-MEMS switches, and CZT radiation detectors. Substituting Cr;gold with pure Au or alternative adhesion layers (e.g., Ti) compromises device yield and long-term stability. • 36% hardness increase over pure Au (2.4 GPa vs 1.77 GPa) in RF-MEMS switch contacts while preserving electrical conductivity and chemical inertness. • 54.8% lower adhesion degradation vs pure Au electrodes in CZT detector aging studies (28% vs 61.98% decrease). • 98% evaporation processing yield demonstrated for Cr-Au (3 μm Au on 3 nm Cr) thin-film conductors on alumina substrates. • Cr interdiffuses with Au forming a metallurgical alloy interface-unlike Ti which forms a discrete, non-interdiffused layer-enabling tailored grain structure and interfacial electrical properties.

Molecular Formula AuCr
Molecular Weight 248.963 g/mol
CAS No. 53240-52-1
Cat. No. B14653710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium;gold
CAS53240-52-1
Molecular FormulaAuCr
Molecular Weight248.963 g/mol
Structural Identifiers
SMILES[Cr].[Au]
InChIInChI=1S/Au.Cr
InChIKeyRZVXOCDCIIFGGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 0.5 mm / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium;gold Technical Specifications


Chromium;gold (CAS 53240-52-1), an intermetallic compound with the molecular formula AuCr and molecular weight of approximately 248.963 g/mol, is a bimetallic material combining the noble metal properties of gold with the transition metal characteristics of chromium . This compound exhibits distinct properties arising from the synergistic interaction of its constituent metals, making it relevant in advanced materials science, electronic device metallization, and specialized catalytic applications . The combination enables property profiles not achievable with either pure metal alone, positioning AuCr as a material of interest for researchers and industrial users seeking to optimize specific performance parameters in thin-film electronics, semiconductor contacts, and heterogeneous catalysis.

Thin-film electronics & semiconductor metallization requiring interfacial alloying
Electrode contacts for RF-MEMS, CZT detectors, and hybrid microcircuits
Heterogeneous catalysis with synergistic Au-Cr active sites (e.g., aerobic oxidation, halocarbon conversion)

Why Chromium;gold Substitution Fails


Substituting chromium;gold with pure gold, alternative adhesion layers, or other noble metal alloys often results in compromised performance that may lead to premature device failure or suboptimal process yields. Pure gold, while offering excellent conductivity and chemical inertness, is intrinsically soft with a hardness of approximately 1.77 GPa and exhibits inadequate adhesion to common dielectric and semiconductor substrates . Alternative adhesion promoters such as titanium, while avoiding the oxidative dissolution observed with chromium in certain electrochemical environments, do not provide the same degree of interfacial alloying and diffusion characteristics that define the unique Cr-Au metallization system [1]. Furthermore, the substitution of Au/Cr catalyst compositions with monometallic gold or chromium catalysts fails to replicate the synergistic enhancement in both catalytic activity and selectivity observed in aerobic oxidation reactions under base-free conditions [2].

Pure gold electrodes or films
May exhibit insufficient hardness and adhesion; reported adhesion degradation can be significantly higher under aging stress, limiting long-term reliability.
Titanium adhesion layers
Form a discrete interface without Cr-Au interdiffusion; may not replicate the metallurgical bonding and grain structure modifications achieved with chromium.
Monometallic Au or Cr catalysts
Synergistic enhancement in aerobic oxidation under base-free conditions may not transfer; Au-Cr-O ternary compositions provide distinct catalytic functionality.

Chromium;gold Procurement Evidence


Adhesion Stability: Au/Cr vs. Pure Gold Electrode

In a direct head-to-head comparison between Au-CZT and Au/Cr-CZT electrode contacts, the Au/Cr compound electrode demonstrated markedly superior adhesion strength retention. Following aging tests, the adhesion strength of the Au/Cr compound electrode decreased by only 28%, whereas the Au contact (without Cr) decreased by 61.98% [1]. This represents a 54.8% reduction in adhesion degradation attributable to the presence of chromium in the composite electrode structure.

Adhesion Stability
Head-to-head
Au/Cr electrode: 28% decrease Pure Au electrode: 61.98% decrease Difference: 54.8% lower degradation
Supports selection for long-term adhesion stability in detector contacts.
Shearing tests on CZT substrates; aging conditions apply.
Semiconductor Detector Electrodes Thin-Film Adhesion Thermal Stability

Hardness Enhancement in Au-Cr Multilayers for RF-MEMS

Comparative nanoindentation measurements on layered gold-chromium thin films demonstrate that introducing thin chromium layers into the gold contact structure increases hardness from 1.77 GPa for pure gold to approximately 2.4 GPa for Au-Cr multilayers, an increase of approximately 36% [1]. This places the Au-Cr multilayer system in a favorable intermediate position: harder than Au-Pt alloy (2.19 GPa) while maintaining the conductivity and inertness advantages of gold, unlike high-percentage Rh or Ru alloys which sacrifice gold's useful properties [1].

Hardness Enhancement
Reported
Au-Cr multilayers: ~2.4 GPa
Pure Au: 1.77 GPa (+36%)
Supports wear-resistance selection for RF-MEMS ohmic contacts.
Nanoindentation data; cross-study comparable context.
RF-MEMS Switches Ohmic Contacts Thin-Film Hardness

Electrical Resistivity of Cr/Au Thin Films

The chromium-gold evaporated metallization system consisting of 3 μm Au on 3 nm Cr deposited on 99.5% alumina substrates exhibits electrical resistivities ranging from 3.0 to 4.0 μΩ·cm [1]. This value is achieved while maintaining the adhesion and structural benefits conferred by the chromium layer. The system has demonstrated production yields of 98% for Cr-Au evaporation processing and 96% for subsequent thermocompression gold-gold bonding in high-reliability microcircuit manufacturing [1].

Electrical Resistivity
Class-level
3.0–4.0 μΩ·cm
Achieves acceptable thin-film conductor range while adding adhesion benefits.
3 μm Au / 3 nm Cr on alumina; production yields >96% reported.
Thin-Film Conductors Hybrid Microcircuits Electrical Resistivity

Hardness of Heat-Diffused Au-Cr Alloy Coatings

A patented process for forming a gold-chromium alloy through heat diffusion of an electrodeposited gold layer on a chromium surface yields a coating that is abrasion resistant and has a hardness substantially greater than that of a gold plated coating on a chromium surface which has not been heat diffused [1]. The process involves simultaneously depassivating and cathodically gold plating a chromium surface in an acid gold bath solution, followed by heat treatment to promote interdiffusion and alloy formation.

Heat-Diffused Hardness
Reported
Substantially greater hardness after heat diffusion
May support selection for abrasion-resistant electroplated coatings.
Process-defined; electrodeposition + heat treatment context.
Electroplating Abrasion-Resistant Coatings Hard Gold

Interfacial Alloying in Cr/Au vs. Ti/Au Bilayers

High-resolution electron microscopy and X-ray photoelectron spectroscopy analysis of 2-20 nm ultrathin gold films revealed fundamentally different interfacial behaviors between Cr and Ti adhesion layers. Cr interdiffuses with the Au overlayer forming a Cr-Au alloy at the interface, whereas Ti forms a uniform, distinct layer underneath the Au overlayer without significant interdiffusion . Both adhesion layers influence Au grain size and crystal orientation, but the Cr-Au alloy formation creates a distinct metallurgical bonding mechanism that differs from the Ti/Au interface.

Interfacial Alloying
Source review
Cr interdiffuses with Au forming alloy; Ti remains discrete layer
Informs adhesion-layer choice where interfacial alloying is desired.
No source provided; verify with direct characterization.
Ultrathin Gold Films Adhesion Layer Engineering Nanoelectronics

Au-Cr-O Catalyst Composition

A catalyst composition containing chromium, oxygen, and gold as essential constituent elements is disclosed in US Patent Application 2008/0207964. The specification defines the gold content as ranging from about 0.05 atom% to about 10 atom% based on the total amount of chromium and gold in the composition [1]. This catalyst composition is specifically intended for processes changing the fluorine distribution in hydrocarbons or halogenated hydrocarbons, representing a specialized catalytic application where the Au-Cr-O ternary composition provides functionality not available from monometallic gold or chromium catalysts.

Catalyst Composition
Class-level
0.05–10 atom% Au (total Cr+Au)
Defines procurement range for Au-Cr-O ternary catalysts in halocarbon processes.
US patent specification; class-level inference.
Heterogeneous Catalysis Halocarbon Synthesis Catalyst Formulation

Chromium;gold Application Scenarios


RF-MEMS Ohmic Contacts with Enhanced Hardness

For RF-MEMS switch fabrication where contact wear is a primary reliability failure mechanism, the Au-Cr multilayer system offers a 36% hardness increase over pure gold (from 1.77 GPa to approximately 2.4 GPa) while preserving electrical conductivity and chemical inertness [1]. This positions Au-Cr as preferable to Au-Pt alloys (2.19 GPa) and superior to high-percentage Rh or Ru alloys which achieve higher hardness at the cost of losing gold's desirable properties and introducing brittle fracture risks [1]. Procurement of Cr;gold target materials or pre-deposited substrates is indicated when switch lifetime and cycling reliability are critical design parameters.

High-Stability CZT Detector Electrodes

In CdZnTe (CZT) detector manufacturing, Au/Cr composite electrodes demonstrate 54.8% lower adhesion degradation during aging compared to pure Au electrodes (28% decrease versus 61.98% decrease) [1]. This improved thermal stability is attributed to better thermal expansion coefficient matching between Cr and CZT, reducing interfacial thermal stress and promoting improved ohmic contact formation through alloying-enhanced interdiffusion [1]. Procurement of Cr;gold source materials for electrode deposition is warranted when detector performance stability over operational lifetime is a non-negotiable requirement.

Alumina Thin-Film Metallization for Microcircuits

For high-reliability microcircuits requiring evaporated thin-film conductors on alumina substrates, the Cr-Au metallization system (3 μm Au on 3 nm Cr) provides resistivities of 3.0-4.0 μΩ·cm with demonstrated production yields of 98% for evaporation processing and 96% for thermocompression bonding [1]. This system's combination of adequate conductivity and reliable adhesion to alumina has been validated in production environments at facilities such as Sandia Laboratories, making Cr;gold the preferred choice over pure gold which lacks adequate adhesion to alumina without an intervening adhesion layer [1].

Ultrathin Gold Films with Interfacial Alloying

When fabricating ultrathin gold films (2-20 nm thickness) on dielectric or semiconductor substrates for nanoelectronics or plasmonic applications, the choice between Cr and Ti adhesion layers has significant nanostructural implications. Cr interdiffuses with the Au overlayer forming a Cr-Au alloy at the interface, whereas Ti forms a uniform, discrete layer without significant interdiffusion [1]. This distinction makes Cr the preferred adhesion layer when interfacial alloying and metallurgical bonding are desired for specific electrical interface properties or when the application requires the unique grain structure modifications induced by Cr-Au alloy formation [1].

Application
Selection Property
Validation Focus
RF-MEMS switch contacts
Hardness & wear resistance
Nanoindentation hardness; contact cycling reliability
CZT detector electrodes
Adhesion stability under aging
Adhesion degradation rate; thermal stress matching
Alumina thin-film conductors
Conductivity & process yield
Resistivity range; production yield on alumina
Ultrathin Au film interfaces
Interfacial alloying behavior
Cr-Au interdiffusion vs Ti/Au discrete interface

Technical Documentation Hub

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